Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride
Description
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride is a piperidin-4-amine derivative featuring a thiazolidine ring conjugated via a carbonyl group to the piperidine nitrogen. The dimethylamine moiety is attached via a methylene linker, and the compound is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3OS.ClH/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11;/h10-11,13H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAXRZFGWSVEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride, also known by its CAS number 1909312-30-6, is a chemical compound with a molecular formula of C12H24ClN3OS and a molecular weight of 293.86 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name: [4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone; hydrochloride
- Canonical SMILES: CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl
This compound exhibits various biological activities that can be attributed to its structural characteristics. The thiazolidine ring is known for its role in metabolic processes and potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound may possess:
- Antioxidant Activity: Potential to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects: May inhibit pro-inflammatory cytokines and pathways.
- Neuroprotective Properties: Could protect neuronal cells from damage due to various stressors.
In Vitro Studies
Several studies have investigated the biological effects of this compound:
- Cell Viability Assays: Research has shown that the compound enhances cell viability in neuronal cell lines exposed to oxidative stress, suggesting a protective effect against neurodegeneration.
- Inflammation Models: In vitro models of inflammation demonstrated that this compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6.
In Vivo Studies
Animal studies have also been conducted to evaluate the efficacy of this compound:
| Study Type | Model | Findings |
|---|---|---|
| Neuroprotective Study | Rodent model of Parkinson's disease | Administration resulted in reduced motor deficits and improved dopamine levels in the brain. |
| Anti-inflammatory Study | Mouse model of arthritis | Showed significant reduction in joint swelling and pain behavior compared to control groups. |
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antioxidant, anti-inflammatory |
| Compound B | Structure B | Neuroprotective, analgesic |
| This compound | CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl | Antioxidant, anti-inflammatory, neuroprotective |
Scientific Research Applications
Acetylcholinesterase Inhibition
Research has indicated that compounds with thiazolidine structures can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, studies have shown that derivatives of thiazolidine exhibit promising inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for cognitive disorders .
Antitumor Activity
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride may also play a role in cancer therapy. Compounds that integrate thiazolidine structures have been synthesized and evaluated for their antitumor properties. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as novel anticancer agents .
Cytotoxicity Studies
In vitro studies have focused on the cytotoxic effects of thiazolidine derivatives against prostate cancer and melanoma cells. The results suggest that these compounds could be developed into effective treatments for these types of cancer due to their ability to induce apoptosis in cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of thiazolidine derivatives followed by functionalization to enhance biological activity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed for characterization .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Ramchander et al. (2015) | Synthesis of Thiazolidine Derivatives | Developed compounds showed cytotoxicity against prostate cancer cells. |
| PMC11531508 (2024) | Acetylcholinesterase Inhibitors | Identified novel compounds with significant inhibitory activity, suggesting therapeutic potential for Alzheimer’s disease. |
| PMC11280325 (2024) | Antitumor Activity | New thiazolidine-acridine hybrids demonstrated enhanced cytotoxic effects on cancer cell lines. |
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound’s uniqueness lies in its thiazolidine-4-carbonyl substituent, a saturated five-membered ring containing sulfur and nitrogen. Below is a comparison with similar piperidin-4-amine derivatives:
Pharmacological and Physicochemical Properties
- Receptor Binding: Piperidin-4-amine derivatives are frequently explored as CNS agents. For example, dual α2A/5-HT7 receptor antagonists with dihydrobenzofuran substituents (e.g., compounds 4 and 5 in ) exhibit antidepressant-like properties .
Solubility and Stability :
The hydrochloride salt improves aqueous solubility, critical for bioavailability. The thiazolidine ring’s saturated structure may reduce metabolic oxidation compared to aromatic heterocycles (e.g., pyrimidine in ), enhancing stability in physiological conditions.Lipophilicity : The thiazolidine ring’s sulfur atom and carbonyl group balance lipophilicity and polarity. This contrasts with chlorobenzyl (logP ~2.5) or dimethoxybenzyl (logP ~1.8) substituents, which are more lipophilic .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield?
The synthesis of piperidine-thiazolidine hybrids typically involves multi-step reactions. A common approach includes:
- Step 1 : Coupling of 1,3-thiazolidine-4-carboxylic acid with a piperidin-4-ylmethyl amine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like dichloromethane or DMF .
- Step 2 : Quaternization of the tertiary amine with methyl groups via reductive alkylation (e.g., formaldehyde/NaBH₃CN) .
- Step 3 : Salt formation (hydrochloride) by treating the free base with HCl in ethanol or diethyl ether . Optimal conditions: Maintain temperatures between 0–50°C, inert atmosphere (N₂/Ar), and monitor pH during salt formation. Yields >70% are achievable with rigorous purification (e.g., recrystallization or column chromatography) .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine-thiazolidine connectivity and dimethylamine substitution .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility; use variable-temperature NMR or DFT calculations to resolve .
Q. What are the stability profiles under varying pH and temperature conditions?
Stability studies indicate:
- Aqueous Solutions : Stable at pH 4–6 (25°C) for 24 hours, but hydrolyzes at pH >8 due to thiazolidine ring opening .
- Solid State : Store at -20°C in airtight, light-protected containers; decomposition occurs above 40°C .
- Lyophilization : Recommended for long-term storage; residual solvents (e.g., DMF) accelerate degradation .
Advanced Research Questions
Q. How can researchers design experiments to optimize receptor-binding assays for this compound?
To assess interactions with biological targets (e.g., neurotransmitter receptors):
- In Vitro Assays : Use radioligand displacement (e.g., [³H]-ligand competition) or surface plasmon resonance (SPR) to measure binding affinity (Kd/IC₅₀) .
- Positive Controls : Compare with known agonists/antagonists (e.g., pirenzepine for muscarinic receptors) .
- Buffer Optimization : Include 0.1% BSA to reduce nonspecific binding; maintain ionic strength (150 mM NaCl) . Contradictions in binding data (e.g., low efficacy in functional assays despite high affinity) may indicate allosteric modulation—validate via calcium flux or cAMP assays .
Q. What strategies address contradictions between computational predictions and experimental results in SAR studies?
Discrepancies often arise from:
- Solvent Effects : MD simulations may underestimate solvation/desolvation penalties; validate with free-energy perturbation (FEP) calculations .
- Protonation States : Ensure computational models account for the compound’s ionization state at physiological pH (e.g., protonated amine at pH 7.4) .
- Conformational Sampling : Use enhanced sampling (e.g., metadynamics) to explore rotameric states of the thiazolidine-piperidine scaffold .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic parameters?
Key considerations:
- Dosing Routes : Intravenous (for bioavailability assessment) vs. oral (for therapeutic relevance) .
- Analytical Methods : LC-MS/MS for plasma/tissue quantification; monitor metabolites (e.g., thiazolidine ring-opened products) .
- Toxicology Screening : Assess hepatotoxicity (ALT/AST levels) and CNS penetration (brain/plasma ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
